molecular formula C34H36N6O4S B2452224 N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1104845-85-3

N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No. B2452224
CAS RN: 1104845-85-3
M. Wt: 624.76
InChI Key: UORHVRGGNZEKEG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C34H36N6O4S and its molecular weight is 624.76. The purity is usually 95%.
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Scientific Research Applications

Dopamine Receptor Affinity and Biological Effects

  • Compounds related to N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide, such as 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, have shown high affinities and selectivities for D4 dopamine receptors. They demonstrated substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, indicating potential biological applications, particularly in the study of dopamine-related biological pathways (Enguehard-Gueiffier et al., 2006).

Synthesis and Biological Properties

  • Research into the synthesis and biological properties of compounds with structural similarities to N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide has been conducted. These studies have explored the effects of these compounds on brain monoamine oxidase (MAO) activity and their antitumor activities in models of grafted mouse tumors, demonstrating their potential application in the fields of neuropharmacology and oncology (Markosyan et al., 2008).

Analgesic and Anti-Inflammatory Activities

  • Various derivatives of N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide have been synthesized and investigated for their analgesic and anti-inflammatory activities. These studies have provided insights into their potential as therapeutic agents, particularly in the treatment of pain and inflammation (Alagarsamy et al., 2011).

Antibacterial Activity

  • Some novel derivatives of this compound class have been synthesized and tested for their antibacterial activity. These studies highlight the potential use of these compounds in combating bacterial infections, particularly against strains like Mycobacterium tuberculosis (Alagarsamy et al., 2012).

Antihypertensive Agents

  • Compounds structurally related to N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide have been studied for their potential as antihypertensive agents. These studies contribute to the understanding of their role in modulating blood pressure, thereby suggesting their application in cardiovascular research (Chern et al., 1993).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N6O4S/c1-3-29(32(42)35-23-10-9-13-25(22-23)44-2)45-34-37-27-15-8-7-14-26(27)31-36-28(33(43)40(31)34)16-17-30(41)39-20-18-38(19-21-39)24-11-5-4-6-12-24/h4-15,22,28-29H,3,16-21H2,1-2H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORHVRGGNZEKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

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